2-Methyl-1,8-naphthyridine-3-carbonyl azide
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Overview
Description
2-Methyl-1,8-naphthyridine-3-carbonyl azide is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,8-naphthyridine-3-carbonyl azide typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . These methods aim to develop more eco-friendly, safe, and atom-economical approaches.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,8-naphthyridine-3-carbonyl azide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthyridine oxides, while reduction reactions may produce naphthyridine amines.
Scientific Research Applications
2-Methyl-1,8-naphthyridine-3-carbonyl azide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for treating bacterial infections.
Mechanism of Action
The mechanism of action of 2-Methyl-1,8-naphthyridine-3-carbonyl azide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-1,8-naphthyridine-3-carbonyl azide include:
- 2-Methyl-1,8-naphthyridine
- 2-Methyl-1,8-naphthyridine-3-carboxylic acid
Uniqueness
What sets this compound apart from its similar compounds is its unique azide functional group
Properties
CAS No. |
674333-39-2 |
---|---|
Molecular Formula |
C10H7N5O |
Molecular Weight |
213.20 g/mol |
IUPAC Name |
2-methyl-1,8-naphthyridine-3-carbonyl azide |
InChI |
InChI=1S/C10H7N5O/c1-6-8(10(16)14-15-11)5-7-3-2-4-12-9(7)13-6/h2-5H,1H3 |
InChI Key |
BQDWYBLTUIDGAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC=NC2=N1)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
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